(3,5-Dinitrophenyl)acetic acid

Description

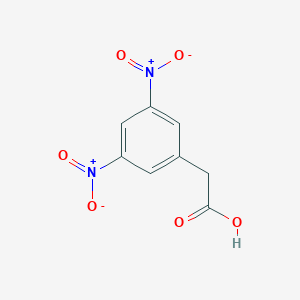

(3,5-Dinitrophenyl)acetic acid is a nitro-substituted aromatic acetic acid derivative. Its structure consists of a phenyl ring with nitro groups at the 3- and 5-positions and an acetic acid moiety (-CH₂COOH) attached to the 2-position of the ring. The molecular formula is C₈H₆N₂O₆, with a molecular weight of 242.15 g/mol. The nitro groups confer strong electron-withdrawing effects, enhancing the compound’s acidity and influencing its reactivity in organic synthesis.

Properties

CAS No. |

67688-83-9 |

|---|---|

Molecular Formula |

C8H6N2O6 |

Molecular Weight |

226.14 g/mol |

IUPAC Name |

2-(3,5-dinitrophenyl)acetic acid |

InChI |

InChI=1S/C8H6N2O6/c11-8(12)3-5-1-6(9(13)14)4-7(2-5)10(15)16/h1-2,4H,3H2,(H,11,12) |

InChI Key |

COWWYCMNZFWLAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acidThe reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The acetic acid moiety participates in typical carboxylic acid reactions:

Esterification

Reaction with alcohols under acidic or basic conditions yields esters. For example:

Studies on analogous 3,5-dinitrobenzoic acid derivatives demonstrate that esterification proceeds efficiently at reflux, with yields exceeding 95% under optimized conditions .

Amidation

Reaction with amines or ammonia forms amides:

Amides derived from nitroaromatic acids exhibit enhanced solubility and bioactivity, as seen in antifungal agents .

Acid-Base Reactions

The carboxylic acid group () readily deprotonates in basic media to form carboxylate salts :

Titration studies using similar nitroaromatic acids show distinct color changes at endpoints due to resonance stabilization of the conjugate base .

Reactivity of the Dinitrophenyl Moiety

The electron-deficient aromatic ring undergoes selective transformations:

Nucleophilic Aromatic Substitution

The nitro groups activate the ring for nucleophilic substitution, particularly at the 4-position (para to nitro groups):

Such reactions require elevated temperatures (80–120°C) and polar aprotic solvents like DMF .

Reduction of Nitro Groups

Catalytic hydrogenation or chemical reductants (e.g., ) reduce nitro groups to amines:

Reduced derivatives show altered bioactivity, as observed in antitubercular compounds requiring nitro-to-amine conversion for target binding .

Biological and Pharmacological Reactions

This compound derivatives exhibit bioactivity through specific mechanisms:

Antifungal Activity

Ester derivatives (e.g., ethyl 3,5-dinitrophenylacetate) disrupt fungal cell membranes by interacting with ergosterol biosynthesis pathways. Key findings include:

| Derivative | Target Fungus | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Ethyl ester | Candida albicans | 125 | Ergosterol inhibition |

| Propyl ester | Candida krusei | 100 | Membrane disruption |

Data adapted from studies on structurally related compounds .

Antitumor Activity

Amide derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis:

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| 3,5-Dinitrophenylacetamide | 0.04 ± 0.82 | HCT-15 (colon) |

| 0.14 ± 1.38 | CCRF-CEM (leukemia) |

These derivatives bind DHFR via hydrogen bonds with Ser59 and π-π interactions with Phe31 .

Mechanistic Insights

Scientific Research Applications

(3,5-Dinitrophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring play a crucial role in its reactivity. The compound can act as a Bronsted acid, donating a proton to an acceptor base. Additionally, its ability to undergo nucleophilic aromatic substitution reactions makes it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

N-(3,5-Dinitrobenzoyl)glycine

- Molecular Formula : C₉H₇N₃O₇

- Molecular Weight : 269.17 g/mol

- Structure : Features a 3,5-dinitrobenzoyl group linked to glycine via an amide bond.

- Key Differences : Unlike (3,5-dinitrophenyl)acetic acid, this compound has a glycine backbone, making it more polar and biologically relevant. It is used in pharmacological research and as a reference standard .

(2,4-Dinitrophenyl)acetic Acid

- Molecular Formula : C₈H₆N₂O₆ (same as the target compound)

- Structure : Nitro groups at 2- and 4-positions on the phenyl ring.

- Key Differences : The altered nitro substitution pattern reduces symmetry and may lower melting points compared to the 3,5-isomer. This compound’s acidity (pKa ~1.5–2.0) is slightly higher due to closer proximity of nitro groups to the acetic acid group .

3,5-Dinitrobenzoic Acid

- Molecular Formula : C₇H₄N₂O₆

- Molecular Weight : 212.12 g/mol

- Structure : A benzoic acid derivative with nitro groups at 3- and 5-positions.

- Key Differences : The direct attachment of the carboxylic acid to the aromatic ring increases acidity (pKa ~1.3) compared to phenylacetic acid derivatives. It is widely used as a derivatization agent in chromatography .

Halogen-Substituted Phenylacetic Acids

2-(3,5-Dichlorophenyl)acetic Acid

2-(3,5-Dibromophenyl)acetic Acid

2-(3,5-Difluoro-4-nitrophenyl)acetic Acid

- Molecular Formula: C₈H₅F₂NO₄

- Molecular Weight : 217.13 g/mol

- Key Differences : Fluorine’s electronegativity and the nitro group at the 4-position create a unique electronic profile, enhancing reactivity in nucleophilic aromatic substitution reactions .

Chiral Derivatives

(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

- Molecular Formula : C₁₅H₁₁N₃O₇

- Molecular Weight : 361.27 g/mol

- Key Differences : The chiral center and phenylglycine moiety enable enantioselective interactions, making this compound valuable as an anthelmintic agent and in chiral chromatography .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | pKa | Solubility | Applications |

|---|---|---|---|---|

| This compound | 3,5-NO₂, CH₂COOH | ~2.0–2.5 | Low in water | Organic synthesis, intermediates |

| 3,5-Dinitrobenzoic acid | 3,5-NO₂, COOH | ~1.3 | Moderate in ethanol | Chromatography, derivatization |

| 2-(3,5-Dichlorophenyl)acetic acid | 3,5-Cl, CH₂COOH | ~3.0 | Low in water | Agrochemicals |

| N-(3,5-Dinitrobenzoyl)glycine | 3,5-NO₂, CONHCH₂COOH | ~1.8 | High in DMSO | Pharmacological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.